1-[2-(4-chlorophenyl)cyclopropyl]-1-ethanone O-benzyloxime
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Overview
Description
1-[2-(4-chlorophenyl)cyclopropyl]-1-ethanone O-benzyloxime is an organic compound with a complex structure that includes a cyclopropyl group, a chlorophenyl group, and an O-benzyloxime moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-chlorophenyl)cyclopropyl]-1-ethanone O-benzyloxime typically involves multiple steps. One common method starts with the preparation of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone. This intermediate can be synthesized through a reaction involving chlorobenzyl alcohol, sodium nitrite, and acetic acid . The next step involves the conversion of this intermediate to the final product by reacting it with O-benzylhydroxylamine under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-chlorophenyl)cyclopropyl]-1-ethanone O-benzyloxime can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-[2-(4-chlorophenyl)cyclopropyl]-1-ethanone O-benzyloxime has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-(4-chlorophenyl)cyclopropyl]-1-ethanone O-benzyloxime involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(4-chlorophenyl)-2-cyclopropyl-1-propanone: A precursor in the synthesis of the target compound.
1-(4-chlorophenyl)-2-cyclopropylpropan-1-one: Another structurally related compound with similar properties.
Uniqueness
1-[2-(4-chlorophenyl)cyclopropyl]-1-ethanone O-benzyloxime is unique due to the presence of the O-benzyloxime group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(E)-1-[2-(4-chlorophenyl)cyclopropyl]-N-phenylmethoxyethanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO/c1-13(20-21-12-14-5-3-2-4-6-14)17-11-18(17)15-7-9-16(19)10-8-15/h2-10,17-18H,11-12H2,1H3/b20-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAHCRHHAOGMQGR-DEDYPNTBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOCC1=CC=CC=C1)C2CC2C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\OCC1=CC=CC=C1)/C2CC2C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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